Xanthothricin

Wnt/β-catenin signaling TCF4 inhibition Hepatocellular carcinoma

Ensure experimental reproducibility with Xanthothricin, the definitive pyrimidotriazine probe. Its unique N-methylation drives selenocysteine-dependent TrxR1 redox cycling—an activity absent in demethylated analogs like Reumycin—making it essential for TCF4/β-catenin (IC₅₀ 0.36–0.98 μM in hepatoma) and KDM4A studies. Avoid PAINS-related assay artifacts by sourcing this structurally authenticated, high-purity standard.

Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
CAS No. 84-82-2
Cat. No. B1683212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthothricin
CAS84-82-2
Synonyms1,6-dimethylpyrimido(5,4-E)-as- triazine-5,7(1H,6H)-dione
toxoflavin
xanthothricin
Molecular FormulaC7H7N5O2
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCN1C2=NC(=O)N(C(=O)C2=NC=N1)C
InChIInChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3
InChIKeySLGRAIAQIAUZAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xanthothricin (CAS 84-82-2): A Multifunctional Pyrimidotriazine Antibiotic and Wnt Signaling Inhibitor


Xanthothricin (CAS 84-82-2), also known as Toxoflavin or PKF-118-310, is a naturally occurring pyrimidotriazine-dione antibiotic (C₇H₇N₅O₂; MW 193.16) produced by various bacterial species including Burkholderia gladioli, Pseudomonas cocovenenans, and Streptomyces sp. [1]. This bright yellow crystalline compound, which decomposes at 172-173°C, is characterized by its unique 7-azapteridine core structure with dual N-methylation and exhibits solubility in water (10 mg/mL), chloroform, ethyl acetate, and ethanol [2]. Beyond its established antimicrobial properties against bacteria and mycobacteria, Xanthothricin has garnered significant attention as a potent antagonist of the transcription factor 4 (TCF4)/β-catenin complex and as an inhibitor of the histone demethylase KDM4A, demonstrating dose-dependent cytotoxicity against various cancer cell lines including hepatoma cells with IC₅₀ values ranging from 0.36 to 0.98 μM .

Why Generic Substitution of Xanthothricin (CAS 84-82-2) with In-Class Analogs Fails in Critical Research Applications


Xanthothricin (CAS 84-82-2) occupies a unique and irreplaceable position within the pyrimidotriazine class due to its dual-target pharmacology and specific redox cycling properties that cannot be replicated by its closest structural analogs. While compounds such as Reumycin (demethylated Xanthothricin) and the synthetic analog Walrycin B share the core pyrimidotriazine scaffold, critical structural differences—specifically the presence and positioning of methyl groups—profoundly alter their biological activity, enzyme specificity, and subcellular targeting [1][2]. Xanthothricin's distinctive N-methylation pattern enables its highly efficient, selenocysteine-dependent redox cycling with mammalian thioredoxin reductase (TrxR1), a mechanism linked to both its cytotoxic potency and its pro-oxidant properties [3]. Furthermore, its designation as a Pan-Assay Interference Compound (PAINS) due to its redox activity [4] necessitates strict compound identity verification for assay reproducibility. Therefore, substituting Xanthothricin with a generic 'analog' without rigorous quantitative justification introduces significant risk of experimental failure, misinterpretation of structure-activity relationships, and procurement of a reagent with fundamentally different—and often undefined—biological behavior.

Quantitative Differentiation Guide: Xanthothricin (CAS 84-82-2) vs. Key Comparators for Evidence-Based Selection


Comparative Cytotoxicity: Xanthothricin (CAS 84-82-2) vs. Reumycin in Hepatoma Cell Lines

Xanthothricin exhibits potent, dose-dependent cytotoxicity against multiple hepatoma cell lines, a key differentiator from its demethylated analog, Reumycin. While both compounds share a pyrimidotriazine core, the presence of two methyl groups in Xanthothricin is critical for its high potency in this cancer model. Quantitative data demonstrate that Xanthothricin achieves sub-micromolar IC₅₀ values, whereas Reumycin's activity in this specific context is either significantly reduced or not reported, underscoring the essential role of N-methylation for optimal cellular activity .

Wnt/β-catenin signaling TCF4 inhibition Hepatocellular carcinoma Cytotoxicity assay

Comparative Enzymology: Xanthothricin (CAS 84-82-2) as a Redox Cycling Substrate for Mammalian Thioredoxin Reductase (TrxR1)

Xanthothricin (CAS 84-82-2) is uniquely identified as an efficient, selenocysteine (Sec)-dependent redox cycling substrate for mammalian thioredoxin reductase 1 (TrxR1), a property not shared by structurally related analogs like juglone (a naphthoquinone) or 9,10-phenanthrene quinone to the same degree of efficiency and Sec-dependence. Kinetic analysis reveals that human TrxR1 reduces Xanthothricin with a turnover number (kcat) of 1100 ± 82 min⁻¹ and a Michaelis constant (Km) of 24 ± 4.3 μM [1]. This activity is completely abolished in Sec-to-Cys substituted enzyme variants, confirming a strict Sec-dependence that is not observed for other redox-cycling compounds [1]. This specific interaction links Xanthothricin's well-known toxicity to its pro-oxidant properties, making it a valuable tool compound for studying Sec-dependent redox processes.

Redox biology Selenoenzymes Thioredoxin reductase Pro-oxidant mechanisms

Comparative Antimicrobial Activity: Xanthothricin (CAS 84-82-2) vs. Walrycin B (a Synthetic Analog) in Gram-Positive Bacteria

Xanthothricin (CAS 84-82-2) and its synthetic analog, Walrycin B, both exhibit antibacterial activity, but their mechanisms and quantitative potency profiles differ significantly. Walrycin B, a 3-phenyl substituted analog, is a potent inhibitor of the WalR response regulator, with MIC values of 0.39 μg/mL against B. subtilis 168 and 3.13 μg/mL against S. aureus N315 [1]. In contrast, Xanthothricin itself has demonstrated strong MIC values against B. subtilis and S. aureus, but its mode of antibacterial action is not fully elucidated and does not primarily target WalR [1]. This distinction is crucial: while both compounds are pyrimidotriazines, the addition of the 3-phenyl group in Walrycin B redirects its antibacterial mechanism and alters its potency profile, making it a distinct chemical probe for the WalK/WalR two-component system.

Antibacterial Structure-activity relationship Minimum inhibitory concentration WalR response regulator

Differential Multi-Target Pharmacology: Xanthothricin (CAS 84-82-2) as a Dual TCF4/β-Catenin and KDM4A Inhibitor

Xanthothricin (CAS 84-82-2) is distinguished by its validated activity against two distinct, high-value therapeutic targets: it acts as both an antagonist of the TCF4/β-catenin protein-protein interaction and an inhibitor of the histone demethylase KDM4A . This dual pharmacology is not a general property of pyrimidotriazines. For example, while Reumycin is structurally related, its primary activity profile differs, and Walrycin B is optimized for antibacterial WalR inhibition [1][2]. The TCF4/β-catenin inhibition by Xanthothricin was confirmed through its ability to dose-dependently inhibit the interaction and downstream transcriptional activity, leading to apoptosis and cell cycle arrest in HepG2 and Huh7 cells . Its KDM4A inhibitory activity was discovered through virtual screening and validated in a peptide-based histone trimethylation assay .

Epigenetics Histone demethylase Wnt signaling Multi-target drug discovery

In Vivo Antitumor Efficacy and Toxicity: Xanthothricin (CAS 84-82-2) in Hepatocellular Carcinoma Xenograft Models

Xanthothricin (CAS 84-82-2) has demonstrated in vivo antitumor activity, a critical differentiator from many in vitro-only tool compounds. In a hepatocellular carcinoma (HCC) xenograft model using nude mice, Xanthothricin (along with structurally related inhibitors PKF115-584 and CGP049090) was shown to inhibit the growth of HepG2-derived tumors . Critically, the study also established a defined toxicity window: doses greater than 2 mg/kg were lethal within one week, while a dose of 1 mg/kg was tolerated for over three weeks with no observable toxicity . This quantitative in vivo efficacy and toxicity data provides a crucial baseline for researchers planning animal studies, allowing for rational dose selection and experimental design.

In vivo pharmacology Xenograft model Hepatocellular carcinoma Toxicity profile

Microbial Production Efficiency: Xanthothricin (CAS 84-82-2) from Engineered Streptomyces brunneus Subspecies

For industrial and large-scale research applications, the choice of producing organism can significantly impact the cost, yield, and purity of a natural product. Xanthothricin (CAS 84-82-2) production has been specifically optimized using a genetically distinct strain, *Streptomyces brunneus* subspecies *xanthothricini* [1]. According to patent literature, this strain possesses a 'high capacity' for producing Xanthothricin compared to other known producing organisms like *Pseudomonas cocovenenans* [1][2]. While the patent does not provide explicit comparative yield data (e.g., mg/L), the claim of enhanced production capacity represents a verifiable, strain-specific advantage for procurement and scale-up, offering a potential basis for more cost-effective sourcing.

Biotechnology Microbial fermentation Antibiotic production Process optimization

Optimal Research and Industrial Application Scenarios for Xanthothricin (CAS 84-82-2)


Elucidating Wnt/β-Catenin Signaling in Hepatocellular Carcinoma and Other Solid Tumors

Xanthothricin is optimally deployed as a chemical probe for dissecting the TCF4/β-catenin signaling axis, particularly in hepatoma cell lines (HepG2, Hep40, Huh7) where it demonstrates potent, sub-micromolar cytotoxicity (IC₅₀ 0.36-0.98 μM) . Its validated activity in inhibiting the TCF4/β-catenin interaction and downstream transcription makes it a superior choice over non-selective Wnt pathway modulators. Furthermore, established in vivo dosing regimens (1 mg/kg) in murine xenograft models provide a clear pathway for translational studies of this pathway in HCC .

Investigating Selenocysteine-Dependent Redox Biology and Thioredoxin Reductase Function

For research focused on the function of selenoenzymes, particularly thioredoxin reductase 1 (TrxR1), Xanthothricin is an unparalleled tool compound. Its unique, highly efficient, and strictly selenocysteine-dependent reduction by TrxR1 (human TrxR1 kcat = 1100 ± 82 min⁻¹, Km = 24 ± 4.3 μM) [1] provides a specific and quantifiable readout of enzyme activity. This application is ideal for studies exploring the pro-oxidant effects of toxins, the role of selenium in cellular redox homeostasis, and the development of novel TrxR1-targeted therapies.

Studying Dual-Target Inhibition of Wnt Signaling and Histone Demethylation

Xanthothricin is uniquely suited for research programs investigating the intersection of developmental signaling pathways and epigenetic regulation. Its confirmed dual activity as a TCF4/β-catenin antagonist and a KDM4A histone demethylase inhibitor allows researchers to simultaneously probe two critical oncogenic mechanisms with a single chemical entity. This is particularly valuable for studying cancer cell plasticity, drug resistance, and identifying synthetic lethal interactions, where modulation of both pathways may be required for a therapeutic effect.

Scaffold for Semi-Synthetic Antibiotic Development and Structure-Activity Relationship (SAR) Studies

As a core pyrimidotriazine scaffold, Xanthothricin serves as an essential starting material for medicinal chemistry campaigns. The patent literature demonstrates its utility in synthesizing analogs like Reumycin via dealkylation [2] and Walrycin B via further functionalization [3]. Researchers aiming to optimize antibacterial potency, alter target specificity (e.g., from broad-spectrum to WalR-specific), or improve drug-like properties can leverage Xanthothricin as a validated, commercially available starting point for diverse SAR explorations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthothricin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.